REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1([CH:9]=[C:10]2[NH:14][C:13](=[O:15])[NH:12][C:11]2=[O:16])[CH2:8][CH2:7][CH:6]=[CH:5][CH2:4]1>[Pd]>[CH:3]1([CH2:9][CH:10]2[NH:14][C:13](=[O:15])[NH:12][C:11]2=[O:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-(3-cyclohexene-1-yl)methylenehydantoin
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)C=C1C(NC(N1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 45° C. under a hydrogen pressure of 3.5 kg/cm2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
the palladium on carbon was removed by filtration
|
Type
|
ADDITION
|
Details
|
the pH of the filtrate was adjusted to about 3 by addition of 1N hydrochloric acid, upon which white crystals
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
FILTRATION
|
Details
|
These were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC1C(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.43 g | |
YIELD: PERCENTYIELD | 87.4% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |